molecular formula C22H26N2O3S B11377110 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone

Cat. No.: B11377110
M. Wt: 398.5 g/mol
InChI Key: CNUYOVZVTFOZDZ-UHFFFAOYSA-N
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Description

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the dibenzo-thiazine core through cyclization reactions.
  • Introduction of the ethyl group at the 9th position via alkylation.
  • Oxidation to form the dioxido group.
  • Attachment of the piperidinyl ethanone moiety through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional oxides, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-thiazine derivatives: Compounds with similar core structures but different substituents.

    Piperidinyl ethanone derivatives: Compounds with similar side chains but different core structures.

Uniqueness

What sets 2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperidinyl)ethanone apart is its unique combination of the dibenzo-thiazine core with the piperidinyl ethanone side chain, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H26N2O3S/c1-3-17-8-9-20-19(14-17)18-6-4-5-7-21(18)28(26,27)24(20)15-22(25)23-12-10-16(2)11-13-23/h4-9,14,16H,3,10-13,15H2,1-2H3

InChI Key

CNUYOVZVTFOZDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCC(CC4)C

Origin of Product

United States

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